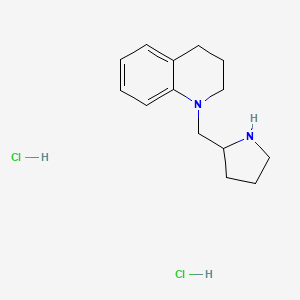

1-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Description

1-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a heterocyclic compound featuring a tetrahydroquinoline core substituted with a pyrrolidinylmethyl group at the 1-position, stabilized as a dihydrochloride salt. This structure enhances solubility and bioavailability, making it relevant in medicinal chemistry.

Properties

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)-3,4-dihydro-2H-quinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-8-14-12(5-1)6-4-10-16(14)11-13-7-3-9-15-13;;/h1-2,5,8,13,15H,3-4,6-7,9-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPBYLVHLBIJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2CCCC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid.

Introduction of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of 1,2,3,4-tetrahydroquinoline with a suitable pyrrolidinylmethyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Pyrrolidinylmethyl halides, bases like sodium hydroxide.

Major Products:

Oxidation Products: Quinoline derivatives.

Reduction Products: Tetrahydroquinoline derivatives.

Substitution Products: Various functionalized quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structure allows it to interact with biological systems in several ways:

- Enzyme Inhibition : Research indicates that tetrahydroquinoline derivatives can act as enzyme inhibitors. For instance, studies have shown that modifications to the tetrahydroquinoline structure can enhance binding affinity to specific enzymes involved in disease pathways .

- Anticancer Activity : Several studies have investigated the anticancer properties of tetrahydroquinolines. For example, compounds similar to 1-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline have demonstrated low micromolar inhibition against various cancer cell lines such as lung carcinoma and prostate carcinoma . This suggests potential applications in cancer therapy.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies:

- CNS Activity : Tetrahydroquinolines have been explored for their effects on the central nervous system (CNS). Their structural similarity to known CNS-active compounds suggests they may modulate neurotransmitter receptors or transporters .

Synthetic Chemistry

In synthetic chemistry, 1-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride serves as a versatile building block:

- Synthesis of Complex Molecules : The compound can be used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it further to create new derivatives with enhanced properties.

Case Study 1: Anticancer Activity

A study focused on the synthesis of various tetrahydroquinoline derivatives revealed that introducing specific functional groups significantly increased their antiproliferative effects against cancer cell lines. The lead compound demonstrated up to 90% growth inhibition in certain assays . This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Effects

Research has indicated that certain tetrahydroquinoline derivatives exhibit neuroprotective effects in models of neurodegenerative diseases. These compounds were shown to reduce oxidative stress and improve neuronal survival rates in vitro . Such findings suggest potential applications in developing treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism by which 1-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperidinylmethyl Derivatives

Example: 1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride (CAS 1220037-65-9)

- Structural Difference : Substitution with a six-membered piperidine ring instead of pyrrolidine.

- Impact: Piperidine’s larger ring size increases steric bulk and alters basicity (pKa ~11 vs.

- Synthesis : Similar alkylation strategies but may require longer reaction times due to piperidine’s lower nucleophilicity .

Sulfonyl Derivatives

Example: 1-Benzylsulfonyl-1,2,3,4-tetrahydroquinoline

- Structural Difference : Replacement of pyrrolidinylmethyl with a sulfonyl group.

- Impact : Sulfonyl groups enhance electron-withdrawing effects, reducing basicity and altering solubility. Crystal structure studies reveal distinct conformational preferences (e.g., half-chair vs. boat conformations) that influence packing and intermolecular interactions .

- Applications : Sulfonyl derivatives exhibit antimalarial and antipsychotic activities due to enhanced hydrogen-bonding with targets like parasite enzymes or dopamine receptors .

Carbonyl-Linked Derivatives

Example: 1-[(2-Chloropyridin-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline (CAS 306766-49-4)

- Structural Difference: A carbonyl bridge links the tetrahydroquinoline to aromatic substituents.

- Electronic effects from chlorine or pyridine rings modulate binding to enzymes like kinases or proteases .

- Synthesis : Typically involves Friedel-Crafts acylation or nucleophilic substitution with acyl chlorides, yielding 70–85% under optimized conditions .

Hybrid Molecules

Example: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one

- Structural Difference : Hybridization with ibuprofen via a ketone linker.

- Impact: Combines tetrahydroquinoline’s CNS activity with ibuprofen’s anti-inflammatory properties. Such hybrids show dual functionality but may face challenges in pharmacokinetic optimization due to increased molecular weight .

Comparative Data Tables

Table 1: Physicochemical Properties

*Hypothesized based on similar dihydrochloride salts.

Biological Activity

Overview

1-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a chemical compound with significant potential in various biological applications. Its unique structure features a quinoline core with a pyrrolidinylmethyl substituent, which contributes to its diverse pharmacological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in regulating inflammation and cellular signaling processes .

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurochemical pathways that are relevant in conditions such as depression and anxiety .

- Anticancer Properties : Research indicates that derivatives of tetrahydroquinolines can exhibit significant anticancer activities by inhibiting cell proliferation in various cancer cell lines .

Anticancer Activity

A study on the anticancer properties of tetrahydroquinoline derivatives demonstrated that compounds similar to this compound showed low micromolar inhibition across several cancer cell lines including lung (H460), prostate (DU145), and breast (MCF7) cancers. The incorporation of specific aryl groups into the tetrahydroquinoline structure significantly enhanced antiproliferative effects .

PDE4 Inhibition

Inhibitors of PDE4 have gained attention for their potential in treating inflammatory diseases. The compound's ability to selectively inhibit PDE4 was highlighted in studies where it reduced inflammatory markers and improved lung function in animal models of asthma . This highlights its potential as a therapeutic agent in respiratory diseases.

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other similar compounds:

Study on Anticancer Efficacy

In a recent study published in Nature Communications, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their anticancer efficacy. The lead compound demonstrated significant growth inhibition in multiple cancer cell lines at concentrations as low as 25 μM. This suggests that structural modifications can enhance the therapeutic index of these compounds .

PDE4 Inhibition and Inflammation

A study investigating novel PDE4 inhibitors found that this compound exhibited potent anti-inflammatory effects in vivo. Mice treated with the compound showed reduced airway hyperreactivity and decreased eosinophil infiltration following allergen exposure . This positions the compound as a promising candidate for further development in treating chronic inflammatory diseases.

Q & A

Q. How can the synthesis of 1-(2-pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride be optimized for higher yield and purity?

Methodological Answer:

- Key Steps : Use reductive amination with sodium triacetoxyborohydride (STAB) as a reducing agent under acidic conditions (e.g., acetic acid) to stabilize intermediates .

- Optimization Strategies :

- Vary molar ratios of the tetrahydroquinoline precursor (e.g., 1,2,3,4-tetrahydroquinoline) and 2-pyrrolidinylmethyl derivatives.

- Monitor reaction progress via TLC or HPLC-MS to identify optimal reaction times (typically 12–24 hours).

- Purify via column chromatography using silica gel and gradient elution (e.g., 5–10% methanol in dichloromethane) .

- Yield Improvements : Pilot studies report yields of 58–72% under optimized conditions .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

- Primary Techniques :

- ¹H NMR : Confirm the presence of pyrrolidinylmethyl protons (δ 2.5–3.5 ppm) and tetrahydroquinoline aromatic protons (δ 6.5–7.5 ppm) .

- ESI-MS : Validate molecular weight (e.g., [M+H]⁺ peaks at ~307.2 g/mol for the free base) .

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and C18 columns; aim for >95% purity .

Q. How does the compound’s solubility profile impact experimental design in pharmacological assays?

Methodological Answer:

-

Solubility Data :

Solvent Solubility (mg/mL) Water <1 (pH-dependent) DMSO >50 Methanol ~20 -

Experimental Design :

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in the synthesis of this compound?

Methodological Answer:

- Chiral Separation :

- Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase .

- Use circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>98% ee) .

- Stereochemical Control : Introduce chiral auxiliaries (e.g., tert-butyl carbamate groups) during synthesis to bias cyclization .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

Q. What are the key stability challenges under physiological conditions, and how can they be mitigated?

Methodological Answer:

- Stability Issues :

- Hydrolysis : Degradation in acidic environments (e.g., gastric fluid) via cleavage of the pyrrolidinylmethyl group.

- Oxidation : Susceptibility of the tetrahydroquinoline core to auto-oxidation.

- Mitigation Strategies :

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 58% vs. 72%)?

Methodological Answer:

- Root Causes :

- Variations in catalyst purity (e.g., STAB vs. NaBH₃CN).

- Differences in workup protocols (e.g., aqueous extraction efficiency).

- Resolution Steps :

- Replicate reactions using identical reagents (e.g., Sigma-Aldry STAB, ≥99%).

- Standardize quenching (e.g., saturated NaHCO₃) and isolation methods .

Q. How can conflicting biological activity data (e.g., IC₅₀ values) be reconciled across studies?

Methodological Answer:

- Critical Factors :

- Assay conditions (e.g., temperature, cell line variability).

- Compound purity (e.g., HPLC vs. NMR-validated samples).

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.